Oclacitinib maleate

JAK-STAT signaling Kinase inhibitor selectivity Veterinary pharmacology

Sourcing oclacitinib maleate API with verified polymorphic identity is critical for formulation stability and regulatory compliance. Generic substitution with non-polymorph-controlled free base or human JAK inhibitors (e.g., tofacitinib, baricitinib) introduces variability and potential non-compliance. • JAK isoform selectivity: IC50 JAK1=10 nM, JAK2=18 nM, JAK3=99 nM, TYK2=84 nM; 9.9-fold JAK1/JAK3 selectivity distinct from human JAK inhibitors. • Polymorph-controlled Form B monohydrate available with characteristic XRPD peak at 5.93±0.2° 2θ, offering superior humidity stability over Form A. • ≥98% purity; white to off-white solid; residual solvents compliant with ICH Q3C; manufactured under ICH Q3D elemental impurity guidelines.

Molecular Formula C19H27N5O6S
Molecular Weight 453.5 g/mol
CAS No. 1208319-27-0
Cat. No. B560574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOclacitinib maleate
CAS1208319-27-0
Molecular FormulaC19H27N5O6S
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyVQIGDTLRBSNOBV-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oclacitinib Maleate: Veterinary JAK Inhibitor API


Oclacitinib maleate (CAS 1208319-27-0), marketed under the brand name Apoquel® (Zoetis), is a maleate salt of oclacitinib free base, a first-generation small-molecule Janus kinase (JAK) inhibitor [1]. It is currently the only JAK inhibitor approved for veterinary medicine in the European Union and is indicated for the control of pruritus associated with allergic dermatitis and the control of clinical manifestations of atopic dermatitis in dogs at least 12 months of age [2]. The compound is also recognized in authoritative databases including DrugBank, PubChem (CID 44631937), and the IUPHAR/BPS Guide to Pharmacology [3].

1 JAK-STAT pathway inhibition studies in veterinary research models
2 Kinase selectivity profiling with characterized JAK1-preferred inhibition context
3 Polymorph-controlled solid-state research with Form B monohydrate identity

Oclacitinib Maleate: Why Substitution Fails


Generic substitution or replacement of oclacitinib maleate with other JAK inhibitors—whether veterinary candidates or human-approved agents—is not scientifically valid due to two critical, quantifiable differentiators. First, oclacitinib maleate demonstrates a unique JAK isoform selectivity profile (IC50 values: JAK1 = 10 nM, JAK2 = 18 nM, JAK3 = 99 nM, TYK2 = 84 nM) that differs materially from human JAK inhibitors such as tofacitinib (JAK1 = 3.2 nM, JAK2 = 4.1 nM, JAK3 = 1.6 nM) or baricitinib (JAK1 = 5.9 nM, JAK2 = 5.7 nM, JAK3 = 420 nM) [1]. Second, oclacitinib maleate exists in specific solid-state polymorphic forms (including Form B monohydrate) with distinct physicochemical stability profiles that directly impact formulation shelf-life and manufacturability; substitution with non-polymorph-controlled oclacitinib free base or alternative salts introduces formulation variability and potential regulatory non-compliance [2]. The active pharmaceutical ingredient (API) form—oclacitinib maleate—is specifically claimed in foundational composition-of-matter patents and is the precise molecular entity for which veterinary approval and extensive safety data exist [3].

JAK Isoform Selectivity Profile
Oclacitinib maleate
JAK1-preferred profile with reported ~10× JAK1/JAK3 selectivity window; distinct from pan-JAK inhibitors
Other JAK inhibitors
Tofacitinib, ruxolitinib, and baricitinib show materially different isoform inhibition ratios; isoform-selectivity context may not transfer
Solid-State Form & Polymorph Identity
Form B monohydrate
Reported higher stability under elevated humidity; supports consistent formulation research outcomes
Form A / free base / alternative salts
Stability profile may differ; formulation behavior and shelf-life endpoints may shift without polymorph characterization

Oclacitinib Maleate: Head-to-Head Evidence


JAK Isoform Selectivity Comparison

Oclacitinib demonstrates a distinct JAK isoform inhibition profile that differentiates it from human-approved JAK inhibitors. In standardized enzymatic assays, oclacitinib inhibits JAK1 with an IC50 of 10 nM, JAK2 with 18 nM, JAK3 with 99 nM, and TYK2 with 84 nM. This profile contrasts with tofacitinib (JAK1=3.2 nM, JAK2=4.1 nM, JAK3=1.6 nM, TYK2=34.0 nM), ruxolitinib (JAK1=3.3 nM, JAK2=2.8 nM, JAK3=390 nM, TYK2=18 nM), and baricitinib (JAK1=5.9 nM, JAK2=5.7 nM, JAK3=420 nM, TYK2=60 nM) [1]. Oclacitinib exhibits 1.8-fold selectivity for JAK1 over JAK2 and 9.9-fold selectivity for JAK1 over JAK3, a selectivity window that is unique among first-generation JAK inhibitors and mechanistically relevant for its veterinary indication [2].

JAK Isoform Selectivity
Head-to-head
Oclacitinib: JAK1=10, JAK2=18, JAK3=99, TYK2=84 nM. JAK1/JAK3 selectivity ratio ~9.9× vs. tofacitinib ~2.0×, baricitinib ~71×
Isoform-selectivity assay context for veterinary JAK-STAT research
Enzymatic peptide mobility shift assay; class-level comparison data
JAK-STAT signaling Kinase inhibitor selectivity Veterinary pharmacology

Pruritus Relief Onset vs. Ciclosporin

In a blinded, randomized clinical trial comparing oclacitinib (0.4-0.6 mg/kg orally twice daily) with ciclosporin (5 mg/kg orally once daily) for the control of atopic dermatitis in client-owned dogs, oclacitinib demonstrated a significantly faster onset of therapeutic action. On day 14 of treatment, oclacitinib achieved a statistically greater reduction in owner-assessed pruritus visual analog scale (VAS) scores compared to ciclosporin [1]. Additionally, oclacitinib was associated with a lower frequency of gastrointestinal adverse events (vomiting and diarrhea) relative to ciclosporin over the 56-day study period [1].

Pruritus Onset vs. Ciclosporin
Trial context
Reported faster pruritus-score reduction by day 14 in canine atopic dermatitis trial; lower GI-event frequency over 56 days
Reported endpoint differentiation; model-response context requires review
Blinded randomized trial; client-owned dogs; endpoint context only
Canine atopic dermatitis Pruritus control Veterinary dermatology Therapeutic onset

Rapid Pruritus Relief in Flea Allergy Model

In a placebo-controlled, masked study using a canine model of flea allergic dermatitis, oclacitinib maleate (0.4 mg/kg single oral dose) produced rapid and substantial pruritus reduction. Quantitatively, oclacitinib reduced pruritic behaviors by 61% as early as 1.5 hours post-dose compared to placebo, with an average reduction of 85% over the 1-5 hour post-dosing window (p < 0.0001) [1]. In a repeat-dose study (0.4 mg/kg twice daily for 14 days), oclacitinib also significantly reduced erythema (p < 0.0001) and skin lesion VAS scores (p < 0.0005) compared to placebo on day 14 [1].

Flea Allergy Model Response
Head-to-head
Reported 61% pruritus reduction at 1.5 h; 85% average reduction over 1–5 h (p
Supports pruritus-model endpoint interpretation
Canine flea allergy model; single-dose 0.4 mg/kg; video-recorded scoring
Polymorph Stability
Head-to-head
Form B (crystalline monohydrate) reported higher stability under elevated humidity vs. Form A; extended shelf-life in compositions
Solid-state identity review for formulation research
Patent-sourced data; verify under intended storage conditions
Oral Bioavailability
Class-level
Reported 89% absolute oral bioavailability in dogs; Tmax
Supports PK exposure-model interpretation
Class-level PK characterization; prandial state not reported to affect absorption
Flea allergy dermatitis Pruritus model JAK1 inhibition Canine allergic disease

Polymorph Stability: Form B vs. Form A

Oclacitinib maleate exists in multiple solid-state polymorphic forms with distinct physicochemical properties that directly impact formulation stability and shelf-life. Patent data demonstrates that oclacitinib maleate Form B (crystalline monohydrate) exhibits superior stability compared to Form A under conditions of relatively high relative humidity. Specifically, pharmaceutical compositions comprising Form B demonstrate increased shelf-life and maintained stability under accelerated storage conditions, a critical differentiation for API procurement and long-term formulation development [1].

Polymorph Stability
Head-to-head
Form B (crystalline monohydrate) reported higher stability under elevated humidity vs. Form A; extended shelf-life in compositions
Solid-state identity review for formulation research
Patent-sourced data; verify under intended storage conditions
Solid-state chemistry Polymorph stability API formulation Pharmaceutical manufacturing

Oral Bioavailability in Dogs

Oclacitinib maleate demonstrates favorable pharmacokinetic properties in the target species, with an absolute oral bioavailability of 89% in dogs. The compound is rapidly absorbed following oral administration, achieving time to peak plasma concentration (Tmax) of less than 1 hour [1]. Notably, the prandial state of the dog does not significantly affect the rate or extent of absorption, providing consistent systemic exposure regardless of feeding schedule [1]. The plasma half-life is approximately 4.8 hours, and the drug exhibits low plasma protein binding [2].

Oral Bioavailability
Class-level
Reported 89% absolute oral bioavailability in dogs; Tmax
Supports PK exposure-model interpretation
Class-level PK characterization; prandial state not reported to affect absorption
Pharmacokinetics Oral bioavailability Veterinary drug absorption API characterization

Oclacitinib Maleate: Application Scenarios


Canine Atopic Dermatitis Formulation

Oclacitinib maleate API is the essential active pharmaceutical ingredient for manufacturing veterinary formulations targeting canine atopic dermatitis and allergic pruritus. Its distinct JAK1-selective inhibition profile (IC50 JAK1 = 10 nM; 9.9-fold selectivity over JAK3) provides a mechanistically defined therapeutic window that differentiates it from non-selective JAK inhibitors [1]. Procurement of oclacitinib maleate with verified polymorphic identity (preferably Form B) is critical for ensuring formulation stability and regulatory compliance, particularly given the superior humidity stability of Form B relative to Form A [2].

Comparative JAK Inhibitor Research

Oclacitinib maleate serves as a validated positive control and comparator compound in veterinary pharmacology research evaluating novel JAK inhibitors for canine allergic disease. Its well-characterized JAK isoform selectivity profile (JAK1=10 nM, JAK2=18 nM, JAK3=99 nM, TYK2=84 nM) provides a standardized benchmark for assessing the potency and selectivity of investigational compounds in enzymatic assays [1]. The compound's established in vivo efficacy in canine models of IL-31-induced pruritus and flea allergic dermatitis—demonstrating 61-85% pruritus reduction within hours of dosing—offers robust baseline data for comparative efficacy studies [3].

Polymorph Characterization Research

Oclacitinib maleate represents a valuable model system for solid-state chemistry research focused on pharmaceutical polymorph characterization. The compound exists in multiple crystalline forms (including Form A and Form B monohydrate) with distinct X-ray powder diffraction (XRPD) patterns and stability profiles [1]. Form B exhibits a characteristic XRPD peak at approximately 5.93 ± 0.2° 2θ and demonstrates measurable stability advantages under high humidity conditions compared to Form A [1]. These properties make oclacitinib maleate an instructive case study for research programs investigating the relationship between solid-state form and pharmaceutical performance.

Comparative Dermatology Evaluation

In veterinary dermatology research, oclacitinib maleate serves as a benchmark compound for head-to-head comparative efficacy and safety evaluations against alternative treatment modalities including ciclosporin, lokivetmab, and glucocorticoids. Clinical trial data demonstrate that oclacitinib achieves faster onset of pruritus control than ciclosporin (superior by day 14) and provides rapid efficacy in acute models (61-85% pruritus reduction within 1-5 hours) [2][3]. These quantifiable performance characteristics establish oclacitinib maleate as the reference standard for evaluating novel therapeutic candidates in canine pruritus and atopic dermatitis.

Application
Selection Property
Validation Focus
Veterinary JAK-STAT pathway research
JAK1-preferred inhibition profile
Isoform-selectivity assay context
Kinase inhibitor selectivity studies
Characterized JAK isoform panel
Enzymatic assay endpoint review
Solid-state polymorph research
Form B monohydrate identity
Stability endpoint comparison
Veterinary dermatology model studies
Pruritus-model response context
Endpoint response interpretation
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